molecular formula C17H15N3O4S B4129995 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide

Cat. No.: B4129995
M. Wt: 357.4 g/mol
InChI Key: DGLWBTYTEJXNLZ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-11-7-8-13-14(9-11)25-17(18-13)19-16(21)12-6-4-5-10(2)15(12)20(22)23/h4-9H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLWBTYTEJXNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Nitration: The nitration of the benzamide moiety is carried out using a nitrating agent like nitric acid in the presence of sulfuric acid.

    Amidation: The final step involves the coupling of the ethoxybenzothiazole derivative with 3-methyl-2-nitrobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is investigated for its use in the development of fluorescent materials and electroluminescent devices.

    Environmental Chemistry: The compound is studied for its potential use in environmental monitoring and pollution control.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in medicinal and material sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide
Reactant of Route 2
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-2-nitrobenzamide

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